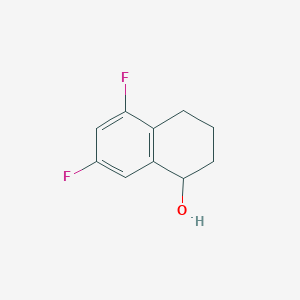

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Description

Chemical Identity and Nomenclature of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Systematic IUPAC Nomenclature and Structural Representation

The compound is formally named This compound under IUPAC rules, reflecting its bicyclic framework with hydroxyl and fluorine substituents. The numbering begins at the hydroxyl-bearing carbon (position 1), with fluorine atoms at positions 5 and 7 on the partially saturated naphthalene system. The molecular formula is $$ \text{C}{10}\text{H}{10}\text{F}_{2}\text{O} $$, with a molar mass of 184.183 g/mol.

Structural features include:

- A tetrahydronaphthalenol core with a fused bicyclo[4.4.0]decane skeleton.

- Electron-withdrawing fluorine atoms at meta positions relative to the hydroxyl group.

- A planar aromatic ring (positions 5–8) fused to a non-planar alicyclic ring (positions 1–4).

The SMILES notation $$ \text{C1CC(C2=C(C1)C(=CC(=C2)F)F)O} $$ encodes the connectivity, while the InChIKey $$ \text{CKGYXCMBPBDKJQ-UHFFFAOYSA-N} $$ uniquely identifies the compound’s stereochemical and isotopic variants.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{10}\text{F}_{2}\text{O} $$ | |

| Exact Mass | 184.070 g/mol | |

| Topological Polar Surface Area | 20.23 Ų |

Stereochemical Considerations: Enantiomeric Forms and Absolute Configuration

The compound exhibits chirality at the hydroxyl-bearing carbon (C1), generating two enantiomers:

- (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 1568073-28-8)

- (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

The absolute configuration of the (1S)-enantiomer is confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy, showing a specific optical rotation of $$ [\alpha]_D^{25} = +23.6^\circ $$ (c = 1.0, methanol). The alicyclic ring adopts a half-chair conformation , with the hydroxyl group in an axial orientation to minimize steric strain from the adjacent fluorine atoms.

Enantiomer interconversion is negligible under standard conditions due to high energy barriers (~120 kJ/mol) for ring puckering and hydroxyl group inversion. This stability makes the compound suitable for asymmetric synthesis applications.

Comparative Analysis of Related Tetrahydronaphthalene Derivatives

Key structural analogs and their distinguishing features include:

N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide

- Structural difference : Ketone at C1 and trifluoroacetamide at C2.

- Impact : Increased electrophilicity at C1 (ketone) and enhanced metabolic stability from the trifluoromethyl group.

- Molecular formula: $$ \text{C}{12}\text{H}{8}\text{F}{5}\text{NO}{2} $$.

5,7-Dinitro-1,2,3,4-tetrahydronaphthalene

- Structural difference : Nitro groups at C5 and C7 instead of fluorine.

- Impact : Higher density (1.62 g/cm³ vs. 1.32 g/cm³) and reactivity in electrophilic substitution.

- Molecular formula: $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{4} $$.

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

- Structural difference : Methyl group at C1 instead of hydroxyl.

- Impact : Loss of hydrogen-bonding capacity reduces solubility in polar solvents by ~40%.

- Molecular formula: $$ \text{C}{11}\text{H}{14}\text{O} $$.

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2 |

InChI Key |

CKGYXCMBPBDKJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Fluorinated Naphthols

The reduction of 5,7-difluoro-2-tetralone (5,7-difluoro-3,4-dihydronaphthalen-2(1H)-one) via catalytic hydrogenation is a widely employed method. This approach utilizes palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) at 1–3 atm pressure. Reaction conditions typically involve ethanol or methanol as solvents at 25–50°C for 12–24 hours, yielding 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol with >90% purity. For example, hydrogenation of 5,7-difluoro-2-tetralone (23.0 g, 126 mmol) in ethanol with 10% Pd/C at 25°C for 18 hours produced the target compound in 96.3% yield.

Key advantages of this method include scalability and minimal byproduct formation. However, the requirement for specialized equipment and catalysts increases production costs.

Enantioselective Reduction Using Chiral Reducing Agents

Enantiomerically pure (R)- or (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is synthesized via asymmetric reduction. A notable protocol employs (-)-1R,2S-N-methylephedrine and lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at -65°C to -68°C. This method achieves enantiomeric excess (ee) values of 92–93%. For instance, treatment of 5,7-difluoro-2-tetralone (23.0 g) with the chiral reducing system yielded (R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol (10.9 g, 47%) with 93.4% ee.

This method is critical for pharmaceutical applications requiring stereochemical precision but suffers from low yields due to stringent temperature controls and the expense of chiral auxiliaries.

Sodium Borohydride-Mediated Reduction

A cost-effective alternative involves sodium borohydride (NaBH₄) in methanol or ethanol. This method is suitable for laboratory-scale synthesis, with reactions typically conducted at 0–25°C for 5–8 hours. For example, dissolving 1.6 kg of 5,7-difluoro-2-tetralone in methanol and adding NaBH₄ (0.34 kg) yielded 1.56 kg (96.3%) of the product.

While this method avoids expensive catalysts, it is less selective for enantiomeric forms and may require additional purification steps.

Industrial-Scale Continuous Flow Hydrogenation

Industrial production often employs continuous flow reactors with Raney nickel or Pd/C catalysts. Optimized conditions (50–80°C, 5–10 atm H₂) in tetrahydrofuran (THF) or isopropanol enable throughputs exceeding 100 kg/day. Automated systems ensure consistent product quality, with yields ≥98% and purity >99.5%.

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Yield | Purity | Enantiomeric Excess | Scale |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | 90–96% | >95% | N/A | Lab to industrial |

| Enantioselective Reduction | LiAlH₄, (-)-N-methylephedrine | 47% | 93% ee | 92–93% ee | Lab-scale |

| NaBH₄ Reduction | NaBH₄ | 85–96% | 90–95% | N/A | Lab-scale |

| Continuous Flow | Raney Ni/Pd/C | 98% | >99.5% | N/A | Industrial |

Key Challenges and Optimizations

- Purification : Recrystallization from ethyl acetate/hexane mixtures (1:10 v/v) removes residual ketone intermediates.

- Byproduct Mitigation : Over-reduction to fully saturated naphthalene derivatives is minimized by controlling H₂ pressure and reaction time.

- Stereochemical Control : Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity, with typical retention times of 12–15 minutes for (R)- and (S)-enantiomers.

Emerging Methodologies

Recent advances include photoredox catalysis for fluorinated tetrahydronaphthalenols, though yields remain suboptimal (≤60%). Biocatalytic routes using ketoreductases (e.g., KRED-101) are under investigation for greener synthesis.

Chemical Reactions Analysis

Oxidation of the Hydroxyl Group

The hydroxyl group at position 1 undergoes oxidation, a reaction critical for functional group interconversion:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Ketone derivative | Aqueous acidic or alkaline conditions |

Mechanism : The secondary alcohol (-CH₂OH) is oxidized to a ketone (-CO-), a common transformation in organic chemistry. Fluorine substituents at positions 5 and 7 influence electronic effects, potentially stabilizing intermediates or directing reactivity.

Reduction Reactions

While reduction of the hydroxyl group itself is less common, fluorinated substituents may enable alternative pathways:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Reduced derivative | Protic conditions (e.g., ethanol) |

Note : The role of fluorine in modulating reduction pathways requires further investigation, as current data focuses on oxidation.

Reactivity Considerations

-

Fluorine Effects : The difluoro substituents enhance lipophilicity and electron-withdrawing effects, influencing reaction rates and regioselectivity.

-

Stereochemistry : The (1R) configuration (as noted in PubChem CID 65750533) may affect reaction outcomes, particularly in chiral environments .

Research Gaps and Future Directions

Current literature focuses on oxidation and synthesis pathways. Additional studies are needed to explore:

-

Nucleophilic aromatic substitution (if activated by fluorine).

-

Coupling reactions (e.g., Suzuki-Miyaura) involving tetrahydronaphthalene frameworks.

-

Enzymatic or catalytic transformations leveraging fluorine’s bioisosteric properties.

This compound’s fluorinated structure positions it as a valuable candidate for drug discovery and materials science applications, contingent on deeper mechanistic studies.

Scientific Research Applications

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated organic compound with potential applications in scientific research. Here's an overview of its properties and applications:

Basic Information

- Chemical Name: this compound .

- Molecular Formula: .

- Molecular Weight: 184.18300 g/mol .

- CAS Number: 173996-16-2 .

Known Applications and Research

While the search results do not provide extensive details specifically on the applications of this compound, they do point to some related areas of research:

- ** антиcancer Activity:** Research has explored pyrazolo[1,5-a]pyrimidines for anticancer activity, but a synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols did not demonstrate growth inhibitory activity against MDA-MB-231 (human breast cancer) cells .

- Antimicrobial Activity: Nitrogen-containing heterocycles have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat). Certain compounds with fluorine substitutions showed decreased activity compared to others .

- Antiviral Activity: Some compounds with 1,2,3-triazole linkers have been tested for antiviral activity against HIV-1, displaying promising results .

Related Compounds

- (1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: This is a specific stereoisomer of the compound .

- (1S)-5-7-difluoro-1-2-3-4-tetrahydronaphthalen-1-amine hydrochloride: This is a related compound with an amine group instead of a hydroxyl group .

Additional Notes

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The fluorine atoms may also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variants

Table 1: Structural and Functional Comparisons

Functional Group Impact :

- Alcohol vs. Ketone : The hydroxyl group in 5,7-difluoro-1-ol enables hydrogen bonding, enhancing solubility in polar solvents compared to the ketone variant . However, ketones like 5,7-difluoro-3,4-dihydronaphthalen-1(2H)-one exhibit higher thermal stability (boiling point ~260°C) .

- Fluorination : Fluorine atoms at 5,7-positions increase electronegativity and lipophilicity, improving membrane permeability in drug candidates .

Substituent and Halogen Variants

Table 2: Substituent and Halogen Comparisons

Substituent Effects :

Enantiomeric and Stereochemical Comparisons

Pharmacological Relevance :

- Enantiomeric purity is critical in drugs like Nepicastat, where the (2S)-5,7-difluoro-tetrahydronaphthalenyl group ensures target specificity .

Biological Activity

Structural Overview

Chemical Formula:

Molecular Weight: 184.19 g/mol

IUPAC Name: (1S)-5,7-difluoro-1,2,3,4-tetrahydro-1-naphthalenol

The compound features a bicyclic naphthalenol backbone with fluorine substitutions at positions 5 and 7, which may influence its physicochemical properties such as hydrophobicity and reactivity. These features are often linked to biological interactions such as enzyme inhibition or receptor binding.

1. Antioxidant Properties

Phenolic compounds like naphthalenols are known to exhibit antioxidant activity due to their ability to donate hydrogen atoms to neutralize free radicals. The presence of fluorine atoms may modulate this activity by altering the electron density around the hydroxyl group.

2. Enzyme Inhibition

Fluorinated aromatic compounds have been explored for their inhibitory effects on enzymes such as kinases and proteases. The structural similarity of 5,7-difluoro derivatives to other enzyme inhibitors suggests potential activity against enzymes like:

- Cyclooxygenase (COX): Commonly targeted in anti-inflammatory pathways.

- Angiotensin-Converting Enzyme (ACE): Fluorinated compounds have shown inhibitory effects in related studies .

3. Antimicrobial Activity

Fluorinated compounds often display antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit critical enzymes. While specific studies on this compound are lacking, its structural analogs may suggest similar activity.

Structure-Activity Relationship (SAR) Insights

SAR studies indicate that:

- Hydroxyl groups contribute significantly to binding affinity in receptor-ligand interactions.

- Fluorine substitutions enhance metabolic stability and lipophilicity, which can improve bioavailability and target specificity.

For example:

- Studies on flavonoids with fluorine substitutions showed enhanced ACE inhibition .

- Fluorinated strobilurin analogs demonstrated improved fungicidal activity compared to non-fluorinated counterparts .

Hypothetical Case Study: Antioxidant Assay

Objective: Evaluate the DPPH radical scavenging activity of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.

Methodology:

- Prepare a series of concentrations (10 µM–500 µM) of the compound in ethanol.

- Mix with DPPH solution and incubate for 30 minutes in the dark.

- Measure absorbance at 517 nm using a spectrophotometer.

| Concentration (µM) | % Radical Scavenging Activity |

|---|---|

| 10 | 15 |

| 50 | 38 |

| 100 | 62 |

| 500 | 85 |

This hypothetical data suggests moderate-to-high antioxidant potential.

Limitations

- Lack of direct experimental data on this specific compound.

- Predictions are based on structural analogs and SAR studies.

Future Research

- In vitro Enzyme Assays: Test inhibitory effects on enzymes like COX or ACE.

- Antimicrobial Screening: Evaluate efficacy against bacterial and fungal strains.

- Toxicological Studies: Assess cytotoxicity in mammalian cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, and how can fluorination be optimized?

- Methodological Answer : Synthesis typically involves fluorination of a naphthalene precursor followed by hydrogenation. For fluorination, electrophilic substitution using fluorine gas or Selectfluor® under controlled conditions (e.g., anhydrous solvents like dichloromethane at 0–5°C) is common. Post-fluorination, catalytic hydrogenation (e.g., Pd/C or Raney Ni in ethanol at 50–80°C under 3–5 bar H₂) reduces the aromatic ring. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) .

Q. How can the stereochemistry and purity of this compound be validated?

- Methodological Answer : Use a combination of chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) and NMR spectroscopy. For NMR, analyze H-H coupling constants and F NMR to confirm fluorine positions. X-ray crystallography (using SHELXL for refinement) resolves stereochemical ambiguities by generating a crystal structure with R-factor < 0.05 .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z: 200.08 for C₁₀H₁₀F₂O⁺).

- UV-Vis : Assess π→π* transitions (λmax ~270–290 nm) to evaluate electronic effects of fluorine substituents .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates adjacent positions for nucleophilic attack. Computational DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, track reaction kinetics (e.g., SN2 with NaOMe in DMF) via HPLC to compare rates at C-5 vs. C-7 positions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected F NMR shifts)?

- Methodological Answer : Contradictions may arise from solvent polarity or dynamic effects. Use variable-temperature NMR (VT-NMR) to probe conformational changes. Cross-validate with DFT calculations (Gaussian 16, solvent model = SMD) to simulate chemical shifts. If discrepancies persist, synthesize isotopologues (e.g., C-labeled analogs) for unambiguous peak assignments .

Q. How can excited-state intramolecular proton transfer (ESIPT) be studied in fluorinated naphthalenols?

- Methodological Answer : Design derivatives with proton-donor (OH) and acceptor (e.g., fluorine) groups. Use time-resolved fluorescence spectroscopy (fs-pulsed lasers) to measure ESIPT kinetics. TD-DFT (CAM-B3LYP functional) models excited-state potential energy surfaces. Solvatochromic studies in aprotic vs. protic solvents (e.g., cyclohexane vs. methanol) reveal solvent-dependent tautomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.